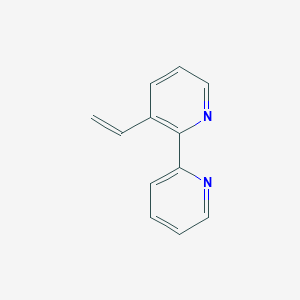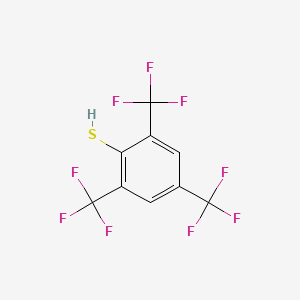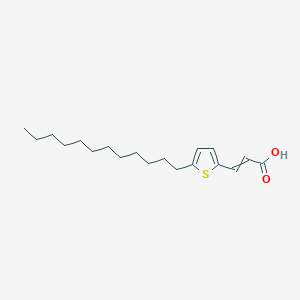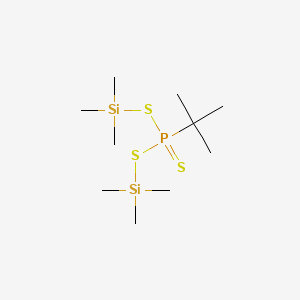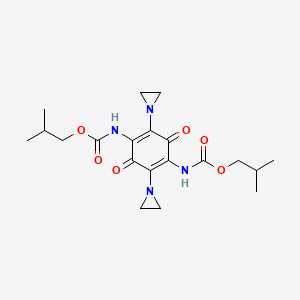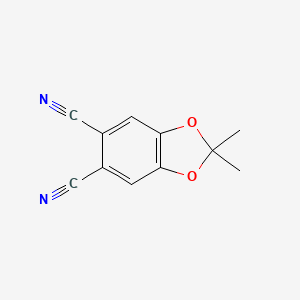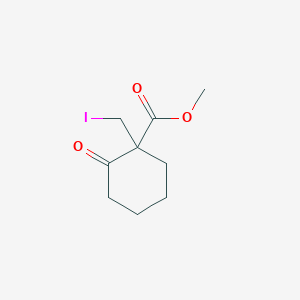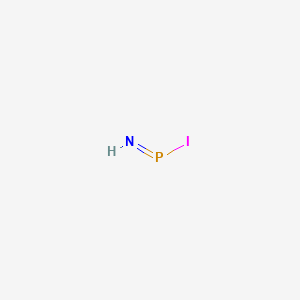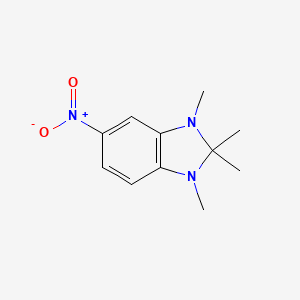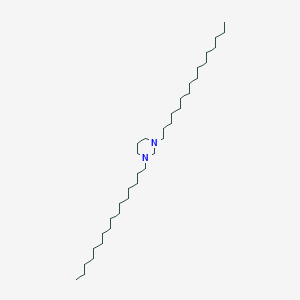
1,3-Dihexadecylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihexadecylhexahydropyrimidine is a derivative of hexahydropyrimidine, a six-membered heterocyclic compound. Hexahydropyrimidine derivatives have garnered significant attention due to their diverse applications in various fields of chemistry, biology, and industry. These compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, fungicidal, antibacterial, parasiticidal, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dihexadecylhexahydropyrimidine can be synthesized through the cyclocondensation of propane-1,3-diamine with aldehydes or ketones. The reaction typically involves the use of formaldehyde and other reagents under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1,3-Dihexadecylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
1,3-Dihexadecylhexahydropyrimidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of polymer stabilizers and protective groups in selective acylation reactions
作用機序
The mechanism of action of 1,3-Dihexadecylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
1,3-Dihexadecylhexahydropyrimidine can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine: Known for its use in coordination chemistry and as a ligand for metal complexes.
1,3-Dinitrohexahydropyrimidine:
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
116368-51-5 |
|---|---|
分子式 |
C36H74N2 |
分子量 |
535.0 g/mol |
IUPAC名 |
1,3-dihexadecyl-1,3-diazinane |
InChI |
InChI=1S/C36H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-37-34-31-35-38(36-37)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChIキー |
LBZGYUXMRJHOIB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1CCCN(C1)CCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


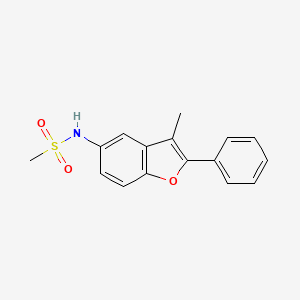
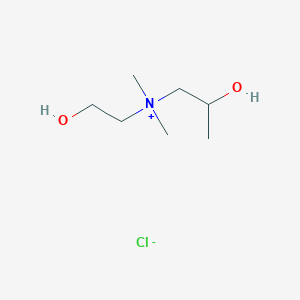
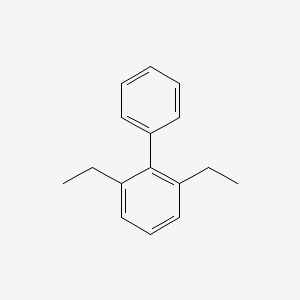
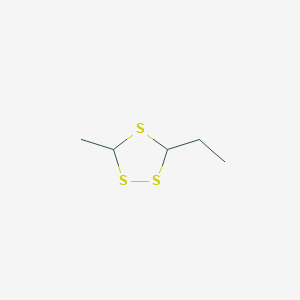
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
